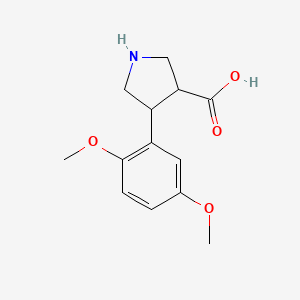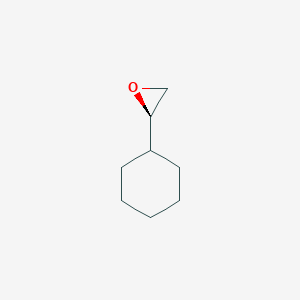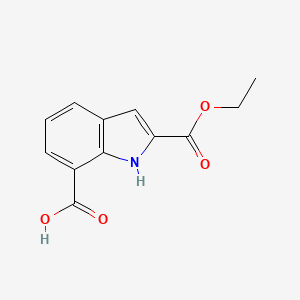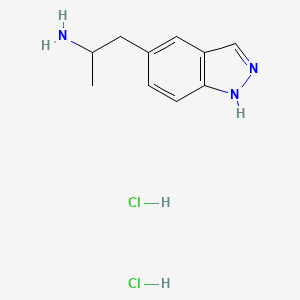
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12N2O2 It is a heterocyclic compound containing both a pyrazine ring and a diketone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of pyrazine-2-carboxylic acid with 4-methylpentane-1,3-dione under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a metal-free homolytic aromatic alkylation protocol. This method employs radical initiators to promote the alkylation of pyrazine derivatives, leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or other reduced forms.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Biological Studies: The compound serves as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinase activity, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-(pyridin-2-yl)pentane-1,3-dione: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-Methyl-1-(quinolin-2-yl)pentane-1,3-dione: Contains a quinoline ring, offering different electronic and steric properties.
4-Methyl-1-(pyrimidin-2-yl)pentane-1,3-dione: Features a pyrimidine ring, which may influence its reactivity and biological activity.
Uniqueness
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and materials science, offering opportunities for the development of novel therapeutics and advanced materials .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-methyl-1-pyrazin-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)9(13)5-10(14)8-6-11-3-4-12-8/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
IDYXDCKJBIVYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
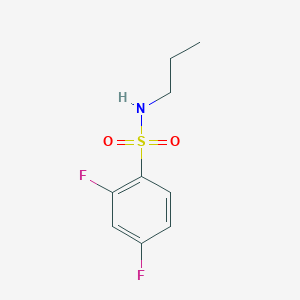

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
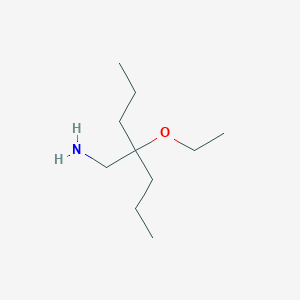
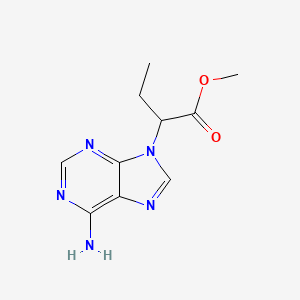
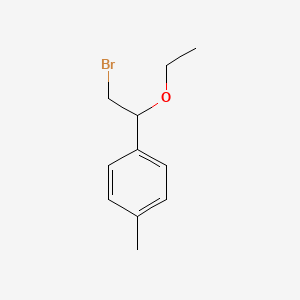
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
